2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL
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Overview
Description
2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanethiol
- 2-(4-Methylphenyl)ethanethiol
- 2-(4-Methoxy-2-methylphenyl)ethanol
Uniqueness
2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar thiol compounds.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-7-10(11-2)4-3-9(8)5-6-12/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGZZCXCOJNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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